4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base characterized by:
- Core structure: A 1,2,4-triazole ring with a thiol (-SH) group at position 3.
- Substituents:
- A 4-ethoxyphenyl group attached via an (E)-configured Schiff base linkage at position 4.
- A 4-methylphenyl group at position 5.
Properties
Molecular Formula |
C18H18N4OS |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4OS/c1-3-23-16-10-6-14(7-11-16)12-19-22-17(20-21-18(22)24)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+ |
InChI Key |
ZYOOZLMFCLBLJW-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound. The reaction conditions often include refluxing in ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit promising anticancer properties. The compound has been synthesized and tested against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Notably, certain derivatives showed enhanced cytotoxicity against melanoma cells compared to other types of cancer cells. For instance, hydrazone derivatives containing the triazole moiety were identified as particularly effective in inhibiting cell proliferation and migration in 3D tumor spheroid models .
Antimicrobial Properties
The triazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that compounds with the triazole ring can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function . Specific derivatives have shown activity comparable to standard antibiotics, making them potential candidates for further development in treating bacterial infections .
Anti-inflammatory Effects
Some studies suggest that triazole derivatives may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, where such compounds could serve as therapeutic agents by modulating inflammatory pathways .
Fungicides
The 1,2,4-triazole class is well-known for its fungicidal properties. Compounds like 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol have been explored as potential agricultural fungicides. Their efficacy against various fungal pathogens could provide an alternative to conventional fungicides, promoting sustainable agricultural practices .
Plant Growth Regulators
Research indicates that certain triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or affecting metabolic processes within plants. This application could enhance crop yields and resilience against environmental stressors .
Nonlinear Optical Properties
Triazoles are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The incorporation of the triazole moiety into materials can enhance their optical characteristics, making them suitable for use in devices such as lasers and sensors .
Coordination Chemistry
The ability of triazoles to form coordination complexes with metals has implications for materials science. These complexes can exhibit unique electronic and magnetic properties, which are valuable in the development of new materials for electronic applications .
Summary of Findings
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |
| Antimicrobial agents | Significant activity against Gram-positive/negative bacteria | |
| Anti-inflammatory agents | Potential modulation of inflammatory responses | |
| Agricultural Science | Fungicides | Efficacy against fungal pathogens |
| Plant growth regulators | Influence on growth and stress resilience | |
| Material Science | Nonlinear optical materials | Enhanced optical properties |
| Coordination chemistry | Unique electronic/magnetic properties |
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in metal chelation therapy. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Triazole-3-thiol derivatives differ primarily in substituents on the triazole ring and the Schiff base moiety. Key examples include:
Table 1: Structural and Physical Comparison
Key Observations :
- Bulkier substituents (e.g., naphthalenyloxy in ) reduce solubility but may improve binding specificity .
- Methoxy/ethoxy groups increase hydrophobicity, influencing bioavailability .
Table 2: Bioactivity Comparison
Key Observations :
- Anticancer activity: SB-3’s potency against HepG2 cells is attributed to the 2-methylphenoxy group, which enhances membrane permeability .
- Antioxidant activity : The thiol group in compound 5b directly scavenges free radicals, while electron-donating substituents (e.g., methoxy) stabilize radical intermediates .
- Antibacterial activity : Metal chelation (e.g., Co²⁺, Ni²⁺) disrupts bacterial cell walls .
Biological Activity
The compound 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.48 g/mol. The structure features a triazole ring substituted with an ethoxyphenyl and methylphenyl group, which may influence its biological properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various microbial strains. A study indicated that similar triazole-thiol compounds demonstrated broad-spectrum antimicrobial effects, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Anticancer Properties
Research has highlighted the anticancer potential of triazole derivatives. Compounds structurally similar to 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol have exhibited cytotoxic effects against various cancer cell lines. For instance, certain triazole-thione derivatives were reported to have IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . This suggests that our compound may also possess similar anticancer activity.
Anti-inflammatory and Analgesic Effects
Several studies have reported that triazole derivatives exhibit anti-inflammatory and analgesic properties. For example, a series of related compounds were evaluated for their analgesic activity using the tail flick model in animal studies, showing significant pain relief comparable to standard analgesics like aspirin . This indicates that 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol could also be effective in reducing inflammation and pain.
The biological activities of triazole derivatives can often be attributed to their interactions with biological macromolecules. These compounds may act as enzyme inhibitors or modulators of signaling pathways involved in inflammation and cancer progression. For instance, some triazoles inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory processes .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another research project focused on synthesizing and testing new triazole-thione compounds for their anticancer properties. The compound's structural analogs were tested against several cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Basic: What are the optimal synthetic routes for this triazole-thiol derivative?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Condensation Reaction : React 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-ethoxybenzaldehyde under acidic (e.g., acetic acid) or basic (e.g., NaOH) conditions to form the Schiff base. Solvents like ethanol or methanol are preferred for high yield (70–85%) .
Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%. Monitoring via TLC (Rf ≈ 0.5 in EtOAc:Hexane 1:1) is critical .
Characterization : Confirm structure using H/C NMR (e.g., δ 8.2 ppm for imine proton) and FT-IR (C=N stretch at 1620–1640 cm) .
Basic: How to characterize the compound’s structural and electronic properties?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=N bond length ~1.28 Å). Disorder in the triazole ring may require refinement with SHELXL .
- Spectroscopy : Use UV-Vis (λmax ~320 nm in DMSO) to study π→π* transitions. Fluorescence quenching assays assess electronic interactions with biomolecules .
- Mass Spectrometry : ESI-MS (m/z calc. 380.1; observed [M+H] 381.1) confirms molecular weight .
Basic: What preliminary biological screening methods are recommended?
Methodological Answer:
- Antimicrobial Assays : Test against S. aureus (MIC via broth microdilution, 24–48 hrs). Compare with control (e.g., ciprofloxacin) .
- Cytotoxicity : Use MTT assay on HeLa cells (IC determination, 48–72 hrs). Include DMSO vehicle controls .
- Enzyme Inhibition : Screen against COX-2 or α-glucosidase (IC via spectrophotometry; e.g., 10–50 µM range) .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Dose-Response Reproducibility : Validate assays across ≥3 independent labs. For example, discrepancies in IC values may arise from solvent (DMSO vs. PBS) or cell line variations .
- SAR Analysis : Compare substituent effects (e.g., 4-ethoxy vs. 4-bromo analogs). Use molecular docking (AutoDock Vina) to predict binding affinity differences to targets like EGFR .
Advanced: How to optimize solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Test PEG-400/water (e.g., 30:70 v/v) or cyclodextrin inclusion complexes (phase solubility analysis) .
- Prodrug Derivatization : Introduce phosphate groups at the thiol moiety (e.g., via HPO/PCl) to enhance aqueous solubility .
Advanced: What computational methods elucidate its mechanism of action?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict redox activity .
- Molecular Dynamics (MD) : Simulate binding to COX-2 (PDB: 5KIR) over 100 ns. RMSD <2.0 Å indicates stable interactions .
Advanced: How does this compound compare to structurally similar triazole derivatives?
Methodological Answer:
- Thermodynamic Stability : Compare ΔG of synthesis (e.g., 4-ethoxy vs. 4-methyl analogs; ~5 kcal/mol difference via calorimetry) .
- Bioactivity Trends : Meta-analysis of IC values against fungal pathogens (e.g., C. albicans: 4-ethoxy derivative IC = 12 µM vs. 4-chloro derivative IC = 8 µM) .
Advanced: How to assess stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs). Monitor via HPLC (C18 column, acetonitrile/water) for degradation products (e.g., hydrolysis of imine bond) .
- Thermal Stability : TGA/DSC (5°C/min) shows decomposition onset at ~180°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
